4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile
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Overview
Description
4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂S and a molecular weight of 218.32 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a thiolane ring attached to a benzonitrile moiety.
Preparation Methods
The synthesis of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile typically involves the reaction of 4-methylbenzonitrile with thiolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring or the benzonitrile moiety can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug metabolism.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring and benzonitrile moiety play crucial roles in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile can be compared with other similar compounds, such as:
4-Methylbenzonitrile: Lacks the thiolane ring, making it less versatile in certain reactions.
3-[(Thiolan-3-yl)amino]benzonitrile: Similar structure but without the methyl group, which can affect its reactivity and binding properties.
4-Methyl-3-aminobenzonitrile: Lacks the thiolane ring, leading to different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and binding capabilities due to the presence of both the thiolane ring and the methyl group.
Properties
Molecular Formula |
C12H14N2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-methyl-3-(thiolan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H14N2S/c1-9-2-3-10(7-13)6-12(9)14-11-4-5-15-8-11/h2-3,6,11,14H,4-5,8H2,1H3 |
InChI Key |
RIMZLQYNFVYTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)NC2CCSC2 |
Origin of Product |
United States |
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